![molecular formula C18H19NO5 B4409918 4-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409918.png)
4-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate
Overview
Description
4-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAP belongs to the class of compounds known as carbamates and is synthesized through a multi-step process involving various reagents and solvents.
Mechanism of Action
The mechanism of action of 4-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cell proliferation, and oxidative stress. This compound has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators and reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. This compound has also been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species. Furthermore, this compound has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
4-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate has several advantages for lab experiments. It is a stable compound that can be stored for long periods of time. This compound is also soluble in various solvents, which makes it easy to use in lab experiments. However, this compound has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. Furthermore, this compound is relatively expensive compared to other compounds used in lab experiments.
Future Directions
There are several future directions for the study of 4-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate. One area of research is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another area of research is to elucidate the mechanism of action of this compound and identify its molecular targets. Furthermore, future research could focus on identifying novel analogs of this compound with improved therapeutic properties.
Scientific Research Applications
4-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of arthritis. Furthermore, this compound has been shown to protect against oxidative stress-induced cell damage.
properties
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)carbamoyl]phenyl] propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-4-17(20)24-14-8-5-12(6-9-14)18(21)19-13-7-10-15(22-2)16(11-13)23-3/h5-11H,4H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFJJODASGOQIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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